Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a difluorophenyl group and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 2,4-difluorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the product.
Chemical Reactions Analysis
Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The difluorophenyl group and the pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can be compared with other similar compounds, such as:
Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate: This compound also contains a difluorophenyl group but differs in its ester and pyrazole ring structure.
2-(2,4-Difluorophenyl)ethanamine: This compound has a similar difluorophenyl group but lacks the pyrazole ring and ester functionality. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C13H12F2N2O3, with a molecular weight of approximately 282.24 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.
Synthesis
This compound can be synthesized through various methods involving the reaction of difluorophenyl derivatives with pyrazole intermediates. The synthesis typically involves multiple steps to achieve the desired purity and yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines:
- Breast Cancer : In vitro studies demonstrated significant antiproliferative effects against MDA-MB-231 breast cancer cells.
- Liver Cancer : The compound also exhibited activity against HepG2 liver cancer cells, indicating its potential as a therapeutic agent in hepatocellular carcinoma .
The mechanism underlying the anticancer activity of this compound may involve the inhibition of specific enzymes critical for cancer cell survival and proliferation. For instance, compounds with similar structures have been noted to inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair . By targeting DHFR or other kinases involved in cell signaling pathways, these compounds can induce apoptosis in cancer cells.
Case Studies and Research Findings
- Study on Antitumor Activity : A study published in ACS Omega evaluated various pyrazole derivatives for their anticancer properties. The findings indicated that many derivatives, including those similar to this compound, displayed significant cytotoxicity against multiple cancer cell lines .
- Molecular Modeling Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to active sites of kinases and DHFR, supporting its role as a potential therapeutic agent .
Properties
Molecular Formula |
C13H12F2N2O3 |
---|---|
Molecular Weight |
282.24 g/mol |
IUPAC Name |
ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H12F2N2O3/c1-2-20-12(18)5-8-7-16-17(13(8)19)11-4-3-9(14)6-10(11)15/h3-4,6-7,16H,2,5H2,1H3 |
InChI Key |
YCYOXHQFESZKPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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